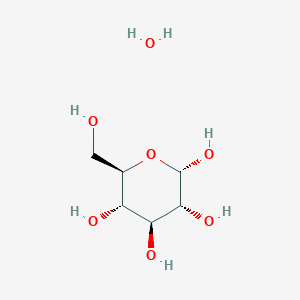

alpha-D-Glucose monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studies on Cellular Metabolism and Signaling Pathways:

Dextrose is a crucial tool for studying cellular metabolism and signaling pathways. Researchers can utilize it to:

- Investigate the effects of different nutrients on cellular processes: By measuring the uptake and utilization of dextrose by cells, scientists can gain insights into how various nutrients influence cellular activity and energy production .

- Identify key regulatory molecules in metabolic pathways: Scientists can use radioactively labeled dextrose to trace its journey through different metabolic pathways, helping them identify and characterize enzymes and other molecules involved in glucose metabolism .

- Study the link between metabolism and disease development: By investigating how cells from diseased individuals handle dextrose compared to healthy cells, researchers can gain insights into the role of metabolic dysfunction in various diseases, such as diabetes and cancer .

Applications in Microbiology and Cell Culture:

Dextrose is an essential component of many culture media used to grow various microorganisms and cells in the laboratory. It provides:

- A readily available energy source: Dextrose serves as the primary energy source for most microorganisms and many cell lines, promoting their growth and proliferation .

- Control of growth conditions: Researchers can manipulate the concentration of dextrose in the culture media to influence the growth rate and behavior of cells, allowing them to study specific cell functions under different conditions .

Research on the Role of Dextrose in Sepsis and Inflammation:

Recent research has explored the potential effects of dextrose in managing conditions like sepsis and inflammation. Studies are investigating:

- The influence of dextrose on immune function: Some studies suggest that low-dose dextrose administration in sepsis patients may help regulate the inflammatory response and improve clinical outcomes, although further research is needed to confirm these findings .

- The potential mechanisms of action: Scientists are looking to understand the underlying mechanisms by which dextrose may exert its effects in inflammatory conditions, including its interaction with various signaling pathways and immune cell functions .

Alpha-D-Glucose monohydrate is a crystalline form of D-glucose, a simple sugar and a crucial carbohydrate in biology. It possesses the molecular formula and consists of one molecule of water associated with each molecule of glucose. This compound is commonly found in nature and is a primary source of energy for living organisms. The melting point of alpha-D-glucose monohydrate is approximately 86 °C, which is indicative of its stability and crystallinity when hydrated .

Dextrose serves as the primary fuel source for most cells in the body. It enters cells through specific transporters and undergoes glycolysis, a series of enzymatic reactions that convert glucose into pyruvate. Pyruvate can then be further metabolized to generate ATP, the cellular energy currency.

Dextrose also plays a role in regulating blood sugar levels. The hormone insulin promotes the uptake of glucose by cells, leading to a decrease in blood sugar concentration. Conversely, glucagon, another hormone, stimulates the breakdown of glycogen (stored glucose) into glucose, raising blood sugar levels when needed.

- Elevated blood sugar levels: This can be particularly concerning for individuals with diabetes.

- Weight gain: Excess calories from dextrose can contribute to weight gain if not balanced with physical activity.

- Dental cavities: Dextrose can promote the growth of bacteria in the mouth, leading to cavities if proper oral hygiene is not maintained.

- Oxidation: Under mild oxidation conditions, alpha-D-glucose can be converted into gluconic acid, demonstrating the presence of the aldehyde functional group at C-1. This reaction can be catalyzed by reagents like bromine water .

- Glycosylation: Alpha-D-glucose can react with alcohols in the presence of acid to form glycosides, such as methyl-alpha-D-glucoside .

- Mutarotation: In solution, alpha-D-glucose can interconvert between its cyclic forms (alpha and beta anomers) through a process known as mutarotation, where the equilibrium ratio typically stabilizes around 36% alpha and 64% beta forms at room temperature .

Alpha-D-Glucose plays a vital role in biological systems as it is central to energy metabolism. It is metabolized through glycolysis, where it is phosphorylated to form glucose-6-phosphate, which then enters various metabolic pathways including:

- Glycolysis: This pathway converts glucose into pyruvate, yielding adenosine triphosphate (ATP) and reducing equivalents (NADH), essential for cellular energy production .

- Pentose Phosphate Pathway: Glucose can also enter this pathway, producing ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis.

Additionally, alpha-D-glucose is involved in signaling pathways related to insulin secretion and glucose homeostasis in the body.

Alpha-D-Glucose monohydrate can be synthesized through several methods:

- Hydrolysis of Starch: Starch can be hydrolyzed using acid or enzymes to yield glucose. This process typically involves heating starch with water in the presence of an acid catalyst or using amylase enzymes.

- Chemical Synthesis: Laboratory synthesis may involve the selective reduction of other sugars or the use of specific reagents that facilitate the formation of the pyranose ring structure characteristic of glucose.

- Crystallization from Solution: Alpha-D-glucose can be crystallized from aqueous solutions under controlled conditions to obtain the monohydrate form .

Alpha-D-Glucose monohydrate has diverse applications across various fields:

- Food Industry: It serves as a sweetener and energy source in food products, often used in beverages, baked goods, and confectionery.

- Pharmaceuticals: It acts as an excipient in drug formulations, enhancing solubility and stability.

- Biochemical Research: Alpha-D-glucose is utilized in laboratory studies involving cellular respiration, fermentation processes, and metabolic pathways.

Interaction studies involving alpha-D-glucose monohydrate focus on its role in biological systems and its interactions with other biomolecules:

- Enzyme Interactions: Alpha-D-glucose serves as a substrate for various enzymes such as hexokinase, which phosphorylates glucose during glycolysis. This interaction is crucial for regulating glucose metabolism .

- Transport Mechanisms: It interacts with glucose transporters that facilitate its uptake into cells, particularly in muscle and adipose tissues where it plays a role in energy storage and utilization.

Several compounds are structurally similar to alpha-D-glucose monohydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-D-Glucose | C6H12O6 | Exists predominantly as beta-anomer; more stable than alpha form. |

| D-Fructose | C6H12O6 | A ketose sugar; different carbonyl group position compared to glucose. |

| D-Mannose | C6H12O6 | An epimer at C-2 compared to D-glucose; important in glycoprotein synthesis. |

| D-Galactose | C6H12O6 | An epimer at C-4 compared to D-glucose; involved in lactose metabolism. |

Alpha-D-glucose monohydrate's uniqueness lies in its specific anomeric configuration (alpha form), which influences its reactivity and biological interactions. The presence of water molecules also affects its physical properties compared to other anhydrous forms of glucose.

Thermodynamic and Kinetic Parameters of Crystallization

Alpha-D-glucose monohydrate exhibits distinct thermodynamic properties that govern its crystallization behavior under various conditions [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell, representing the most thermodynamically stable form at moderate temperatures below 50°C [12]. The melting temperature has been precisely determined at 414 K (141°C) through differential scanning calorimetry analysis [17]. This relatively low melting point compared to other sugar hydrates reflects the specific hydrogen bonding network present in the crystal structure [12].

The enthalpy of fusion for alpha-D-glucose monohydrate is 31.42 kilojoules per mole, while the entropy of fusion measures 75.9 joules per mole per Kelvin [17]. These thermodynamic parameters indicate moderate lattice energy and structural reorganization during the melting process [1]. The fusion enthalpy value suggests that the intermolecular forces in the crystalline state are primarily governed by hydrogen bonding interactions between hydroxyl groups and water molecules [12].

Crystallization kinetics of alpha-D-glucose monohydrate demonstrate temperature-dependent behavior with an activation energy of 50 ± 2 kilojoules per mole for crystal growth processes [5]. The growth kinetics follow a linear relationship with supersaturation when mutarotation reactions are not rate-limiting [5]. Secondary nucleation threshold studies conducted in agitated batch systems across temperatures from 10 to 40°C reveal that the threshold width remains temperature-independent when supersaturation is based on absolute concentration driving force [5].

The following table summarizes the key thermodynamic and kinetic parameters:

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Temperature (Tm) | 414 K (141°C) | Differential scanning calorimetry | Parks and Thomas (1934) [17] |

| Enthalpy of Fusion (ΔfusH) | 31.42 kJ/mol | Calorimetric measurement | Domalski and Hearing (1996) [17] |

| Entropy of Fusion (ΔfusS) | 75.9 J/(mol·K) | Calorimetric measurement | Parks and Thomas (1934) [17] |

| Growth Rate Activation Energy | 50 ± 2 kJ/mol | Seeded batch crystallization | Crystal growth kinetics [5] |

| Secondary Nucleation Threshold Width | Temperature independent | Agitated batch systems (10-40°C) | Secondary nucleation studies [5] |

Crystal growth rate dispersion represents a significant characteristic of alpha-D-glucose monohydrate crystallization [5]. For seeds with narrow particle size distribution, the 95% range of growth rates falls within a factor of 6, expanding to a factor of 8 for seeds with wider size distributions [5]. This dispersion affects the predictability of crystallization outcomes in industrial applications [24].

Role of Mutarotation in Crystallization Kinetics

Mutarotation reactions play a fundamental role in determining the overall crystallization kinetics of alpha-D-glucose monohydrate [2] [7]. The mutarotation process involves the interconversion between alpha and beta anomers of glucose through ring-opening and ring-closing mechanisms in aqueous solution [4]. This equilibrium reaction significantly influences the availability of the crystallizing species and thus affects the overall crystallization rate [7].

The mutarotation kinetics follow first-order reaction kinetics with temperature-dependent rate constants [4] [7]. At 30°C, the rate constant for alpha-to-beta conversion (kα) measures 1.441 per hour, while the beta-to-alpha conversion rate constant (kβ) is 0.926 per hour [7]. These rate constants increase substantially with temperature following Arrhenius behavior [4] [8].

The equilibrium composition of glucose anomers in aqueous solution at 25°C comprises 36% alpha-anomer and 64% beta-anomer [4] [10]. This equilibrium ratio shifts slightly with temperature and concentration conditions [7]. At higher temperatures, the proportion of alpha-anomer decreases marginally while beta-anomer concentration increases correspondingly [7].

The following table presents mutarotation kinetic parameters at different temperatures:

| Temperature (°C) | Rate Constant kα (h⁻¹) | Rate Constant kβ (h⁻¹) | Equilibrium Constant K | α-Anomer Percentage (%) | β-Anomer Percentage (%) |

|---|---|---|---|---|---|

| 30 | 1.441 | 0.926 | 1.56 | 60.8 | 39.2 |

| 35 | 1.541 | 1.021 | 1.51 | 60.2 | 39.8 |

| 40 | 1.853 | 1.242 | 1.49 | 59.8 | 40.2 |

| 45 | 2.422 | 1.677 | 1.44 | 59.0 | 41.0 |

The mutarotation reaction can become a rate-limiting factor in crystallization when the rate of crystal growth exceeds the rate of anomer interconversion [2] [7]. Under such conditions, the depletion of alpha-anomer due to crystallization cannot be replenished quickly enough through mutarotation, leading to reduced crystallization rates [7]. This effect becomes particularly pronounced at lower temperatures where mutarotation kinetics are slower [8].

Concentration effects on mutarotation rates remain minimal within the range of saturated solutions typically encountered in crystallization processes [7]. However, the presence of other sugars or impurities can influence both mutarotation kinetics and crystallization behavior [7]. The industrial crystallization process preferentially yields alpha-glucose monohydrate due to the lower solubility of the alpha-anomer compared to the beta-anomer [4].

Thermal Dehydration Pathways and Polymorphism

Alpha-D-glucose monohydrate exhibits complex thermal dehydration behavior that varies significantly depending on heating conditions and atmospheric environment [3] [18]. Three distinct dehydration pathways have been identified based on heating rate and reaction atmosphere: solid-state reaction, solid-to-liquid transition, and liquid-state reaction [3] [18].

Solid-state thermal dehydration occurs under isothermal conditions and linear nonisothermal conditions at heating rates of 1 Kelvin per minute or less in dry nitrogen atmosphere [3] [18]. This pathway exhibits characteristic autocatalytic kinetics with an induction period followed by sigmoidal mass loss behavior [3] [18]. The kinetic behavior follows a one-dimensional contraction (R1) rate law with an activation energy of 65.0 ± 3.9 kilojoules per mole [22].

The dehydration process demonstrates Eyring equation behavior with activation enthalpy of 62.1 ± 3.7 kilojoules per mole and activation entropy of -77.8 ± 4.7 joules per mole per Kelvin [22]. The negative entropy of activation suggests an ordered transition state formation during the dehydration process [22].

When heated at rates of 2 Kelvin per minute or higher, alpha-D-glucose monohydrate undergoes melting midway through the dehydration process, creating a core-shell structure of molten glucose monohydrate surrounded by a crystalline anhydride product layer [3] [18]. This complex pathway results in multistep dehydration kinetics that deviate from simple first-order behavior [3] [18].

The following table summarizes thermal dehydration pathways and conditions:

| Dehydration Mode | Heating Rate (K/min) | Temperature Range (°C) | Mechanism | Product Structure | Kinetic Model |

|---|---|---|---|---|---|

| Solid-state reaction | ≤ 1 | 50-113 | Autocatalytic with induction period | Crystalline anhydride | R1 (1D contraction) |

| Solid-to-liquid transition | ≥ 2 | 50-150 | Complex multistep process | Core-shell structure | Complex kinetics |

| Liquid-state reaction | Variable with water vapor pressure | Above melting point | Smooth mass loss process | Crystalline anhydride | Simple first-order |

Liquid-state dehydration occurs when water vapor pressure is applied to the reaction atmosphere, initiating dehydration at approximately the melting point of alpha-D-glucose monohydrate [3] [18]. This pathway proceeds through smooth mass loss kinetics to form crystalline anhydride products [3] [18].

The critical relative humidity conditions for hydrate formation and loss have been precisely determined [11] [20]. Hydrate formation from anhydrous alpha-glucose occurs at 68% relative humidity at 25°C, while hydrate loss from glucose monohydrate occurs at 11% relative humidity under the same temperature conditions [11] [20]. These critical humidity values define the stability regions for the monohydrate form under ambient storage conditions [11].

Polymorphism in alpha-D-glucose remains limited, with only three crystal forms documented in the literature [12]. The monohydrate form represents the thermodynamically stable polymorph at moderate temperatures and humidity conditions [12]. The absence of extensive polymorphism in alpha-D-glucose has been attributed to the exceptionally rigid three-dimensional hydrogen bond network that locks molecular conformations and prevents alternative packing arrangements [12].